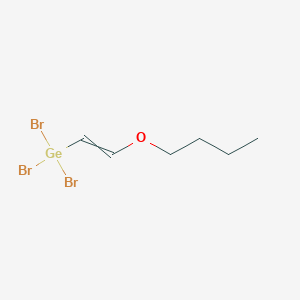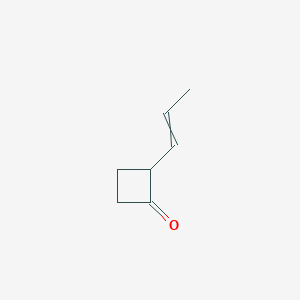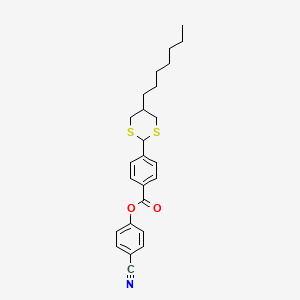
4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate is a chemical compound known for its unique structure and properties It is composed of a cyanophenyl group, a heptyl chain, and a dithian ring, all connected to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate typically involves multiple steps, starting with the preparation of the dithian ring. The dithian ring can be synthesized through the reaction of a suitable dithiol with a carbonyl compound under acidic conditions. The heptyl chain is then introduced through alkylation reactions.
The cyanophenyl group is usually prepared separately through nitration and subsequent reduction of a suitable aromatic compound. The final step involves the esterification of the cyanophenyl group with the dithian-heptyl intermediate under appropriate conditions, such as the use of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate undergoes various types of chemical reactions, including:
Oxidation: The dithian ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzoates.
Applications De Recherche Scientifique
4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with enzymes and receptors, modulating their activity. The dithian ring may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The heptyl chain contributes to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate can be compared with other similar compounds, such as:
4-Cyanophenyl 4-(5-methyl-1,3-dithian-2-YL)benzoate: Differing by the length of the alkyl chain, which affects its physical and chemical properties.
4-Cyanophenyl 4-(5-heptyl-1,3-thiadiazol-2-YL)benzoate: Featuring a thiadiazole ring instead of a dithian ring, leading to different reactivity and biological activity.
Propriétés
Numéro CAS |
86570-96-9 |
|---|---|
Formule moléculaire |
C25H29NO2S2 |
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
(4-cyanophenyl) 4-(5-heptyl-1,3-dithian-2-yl)benzoate |
InChI |
InChI=1S/C25H29NO2S2/c1-2-3-4-5-6-7-20-17-29-25(30-18-20)22-12-10-21(11-13-22)24(27)28-23-14-8-19(16-26)9-15-23/h8-15,20,25H,2-7,17-18H2,1H3 |
Clé InChI |
CCGRGYPGPUKFMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1CSC(SC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



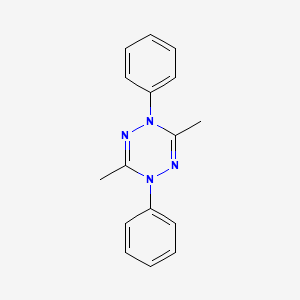
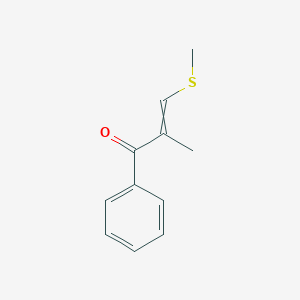
![Bis[4-(methoxycarbonyl)phenyl]mercury](/img/structure/B14407811.png)

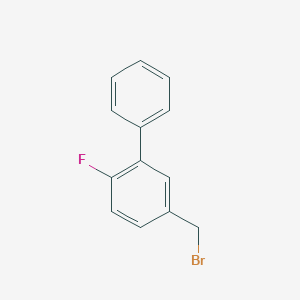
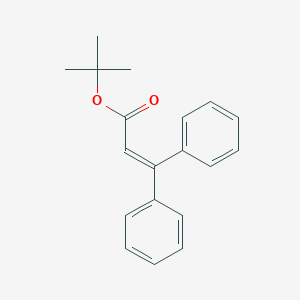
![1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14407850.png)
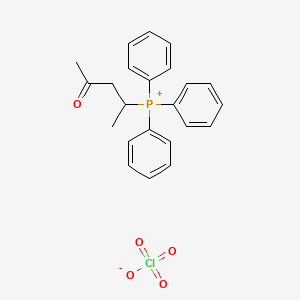
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)
